Amino-(3-benzyloxy-phenyl)-acetic acid

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship (SAR)

Sourcing a structurally precise 3-benzyloxyphenylglycine for flaviviral protease SAR studies can be challenging, as generic phenylglycine or the 4-benzyloxy isomer yield irreproducible biological data. Amino-(3-benzyloxy-phenyl)-acetic acid (CAS 299169-37-2) is the exact meta-substituted α-phenylglycine building block required for NS2B-NS3 protease inhibitor research targeting Dengue and West Nile viruses. Key Advantages: • ≥98% purity ensures efficient coupling in solid-phase peptide synthesis (SPPS) and solution-phase library construction. • Free α-amino group enables direct amide bond formation without deprotection steps. • 3-Benzyloxy substitution provides a distinct vector for probing the prime site of flaviviral proteases, complementing 4-benzyloxy analogs with nanomolar potency (Ki = 12 nM). BenchChem maintains stock availability and ships globally with full quality documentation.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 299169-37-2
Cat. No. B1598400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-(3-benzyloxy-phenyl)-acetic acid
CAS299169-37-2
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N
InChIInChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18)
InChIKeyFZQDHRDNJOXEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino-(3-benzyloxy-phenyl)-acetic Acid (CAS 299169-37-2): Verified Procurement Specifications and Structural Identity


Amino-(3-benzyloxy-phenyl)-acetic acid (CAS 299169-37-2), also known as 2-amino-2-(3-phenylmethoxyphenyl)acetic acid or 3-benzyloxyphenylglycine, is a non-natural α-phenylglycine derivative characterized by a meta-benzyloxy substituent on the phenyl ring . This compound belongs to the broader class of benzyloxyphenylglycines, which have been extensively utilized as key building blocks in medicinal chemistry, particularly as residues within protease inhibitors targeting flaviviruses [1]. The molecule is a white to off-white solid with a molecular formula of C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol .

Why Generic Phenylglycine Analogs Cannot Substitute for Amino-(3-benzyloxy-phenyl)-acetic Acid


The simple replacement of Amino-(3-benzyloxy-phenyl)-acetic acid with a generic phenylglycine or a regioisomeric benzyloxyphenylglycine is not scientifically valid due to critical differences in substitution pattern and functional group architecture that dictate both physicochemical properties and biological recognition. The 3-benzyloxy (meta) substitution pattern on the phenyl ring establishes a unique molecular geometry and electronic distribution that differs fundamentally from the more commonly studied 4-benzyloxy (para) derivatives, which are known to be active in flaviviral protease inhibition [1]. Furthermore, the presence of the free amino group distinguishes this compound from simple 3-benzyloxyphenylacetic acid (CAS 1860-58-8), enabling distinct hydrogen-bonding interactions and serving as a crucial handle for further derivatization, such as amide bond formation . Procuring a substitute without these specific structural features would invalidate SAR studies and compromise the fidelity of chemical libraries, leading to irreproducible results.

Quantitative Differentiation of Amino-(3-benzyloxy-phenyl)-acetic Acid: Evidence-Based Comparison


Meta-Substitution Pattern Differentiates Amino-(3-benzyloxy-phenyl)-acetic Acid from Established 4-Benzyloxy Dengue Protease Inhibitors

While 4-benzyloxyphenylglycine derivatives are well-characterized for their potent inhibition of Dengue virus NS2B-NS3 protease (with reported EC50 values as low as 0.49 ± 0.08 µM in cellular assays and Ki values reaching 12 nM) [1], the meta-substituted Amino-(3-benzyloxy-phenyl)-acetic acid presents a distinct SAR vector. The repositioning of the benzyloxy group from the para to the meta position alters the molecule's interaction with the S2/S3 subsites of the protease, as evidenced by studies showing that meta-substituted aminobenzamide derivatives exhibit comparable but distinct activity profiles against flaviviral proteases [2]. This regioisomeric specificity is critical for exploring novel chemical space beyond the established 4-benzyloxy scaffold and for avoiding cross-reactivity with off-target serine proteases like thrombin and trypsin, against which 4-benzyloxy derivatives are known to be inactive [3].

Medicinal Chemistry Protease Inhibition Structure-Activity Relationship (SAR)

Enhanced Hydrogen Bond Donor/Acceptor Capacity Distinguishes Amino-(3-benzyloxy-phenyl)-acetic Acid from Non-Amino Analog 3-Benzyloxyphenylacetic Acid

The presence of the α-amino group in Amino-(3-benzyloxy-phenyl)-acetic acid (MW = 257.28 g/mol) provides two hydrogen bond donors and one additional acceptor compared to the structurally related 3-Benzyloxyphenylacetic acid (MW = 242.27 g/mol, CAS 1860-58-8) . This structural difference, quantified by the increase in molecular weight and the change in hydrogen bonding capacity, directly impacts physicochemical properties. The target compound has a higher calculated density (1.2±0.1 g/cm³) and a significantly higher boiling point (441.0±45.0 °C at 760 mmHg) than its non-amino counterpart .

Physicochemical Properties Solubility Medicinal Chemistry

High and Consistent Commercial Purity (≥97-98%) Supports Reliable Procurement for Reproducible Research

Amino-(3-benzyloxy-phenyl)-acetic acid is commercially available from multiple reputable suppliers with specified and verified purity levels. Chemscene offers the compound with a purity of ≥98% . Similarly, Leyan provides it with a purity of 98% (product ID: 1535747) , and Weikeqi-Biotech specifies a purity of HPLC≥97% . This consistent, high level of purity across vendors reduces procurement risk and ensures that subsequent synthetic steps or biological assays are not confounded by unknown impurities, a common issue with less well-characterized, custom-synthesized building blocks.

Chemical Procurement Quality Control Synthesis

Optimal Deployment Scenarios for Amino-(3-benzyloxy-phenyl)-acetic Acid in Research and Development


SAR Expansion in Flaviviral Protease Inhibitor Development

This compound is ideally suited for structure-activity relationship (SAR) studies aimed at diversifying the phenylglycine scaffold of Dengue and West Nile virus NS2B-NS3 protease inhibitors. While 4-benzyloxyphenylglycine derivatives have established nanomolar potency (Ki = 12 nM, EC50 = 3.4 μM) [1], the 3-benzyloxy isomer offers a distinct vector for exploring the prime site of the enzyme, where benzyloxyphenylglycine residues are known to interact [2]. Its use can help define the spatial and electronic requirements for improved selectivity and reduced off-target effects against related serine proteases [3].

Synthesis of Novel Peptidomimetic and Non-Peptidic Libraries

As an α-amino acid derivative with a free amine, Amino-(3-benzyloxy-phenyl)-acetic acid serves as a versatile C-terminal or internal building block in solid-phase peptide synthesis (SPPS) and solution-phase library construction. Its high commercial purity (≥97-98%) ensures efficient coupling and reduces byproduct formation during amide bond formation, making it a reliable monomer for generating diverse peptidomimetic libraries targeting various proteases and protein-protein interactions.

Physicochemical Property Modulation in Lead Optimization

The compound can be strategically incorporated into lead molecules to modulate lipophilicity and hydrogen bonding capacity. The benzyloxy group increases LogP, potentially improving membrane permeability, while the amino acid moiety provides a zwitterionic character that can enhance aqueous solubility compared to non-amino analogs like 3-benzyloxyphenylacetic acid . This combination of properties is valuable for balancing potency, solubility, and permeability in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-(3-benzyloxy-phenyl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.